molecular formula C12H10N2O B13303137 2-(6-Methoxyquinolin-3-yl)acetonitrile

2-(6-Methoxyquinolin-3-yl)acetonitrile

Cat. No.: B13303137
M. Wt: 198.22 g/mol
InChI Key: CIRROQMNLZXYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methoxyquinolin-3-yl)acetonitrile is an organic compound with the molecular formula C12H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxyquinolin-3-yl)acetonitrile typically involves the reaction of 6-methoxyquinoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the quinoline ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxyquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(6-Methoxyquinolin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(6-Methoxyquinolin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloroquinolin-3-yl)acetonitrile
  • 2-(6-Methylquinolin-3-yl)acetonitrile
  • 2-(6-Ethoxyquinolin-3-yl)acetonitrile

Uniqueness

2-(6-Methoxyquinolin-3-yl)acetonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the development of organic semiconductors or fluorescent probes.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(6-methoxyquinolin-3-yl)acetonitrile

InChI

InChI=1S/C12H10N2O/c1-15-11-2-3-12-10(7-11)6-9(4-5-13)8-14-12/h2-3,6-8H,4H2,1H3

InChI Key

CIRROQMNLZXYFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.